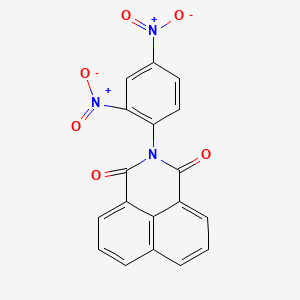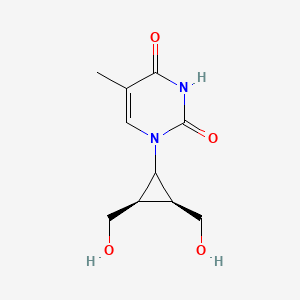
1-(t-2,t-3-Dihydroxymethyl-r-1-cyclopropyl)thymine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydroxycyclopropylpropylamine (2,3-diOHCH2CyPrT) is a compound with the molecular formula C10H14N2O4. It contains a three-membered cyclopropyl ring and two hydroxyl groups, making it a unique structure in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydroxycyclopropylpropylamine typically involves multi-step organic reactions. One common method includes the cyclopropanation of an appropriate alkene followed by functional group modifications to introduce the hydroxyl and amine groups. The reaction conditions often require the use of catalysts such as silica nanoparticles, which have shown exceptional catalytic activity in similar reactions . The process is usually carried out under solvent-free conditions to enhance environmental sustainability.
Industrial Production Methods
Industrial production of 2,3-dihydroxycyclopropylpropylamine may involve large-scale batch reactors where the reaction conditions are optimized for high yield and purity. The use of recyclable catalysts and green chemistry principles is emphasized to minimize environmental impact. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxycyclopropylpropylamine undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include ketones, secondary alcohols, and substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,3-Dihydroxycyclopropylpropylamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3-dihydroxycyclopropylpropylamine involves its interaction with specific molecular targets and pathways. The hydroxyl and amine groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, modulating their activity. This compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroxypropylamine: Similar structure but lacks the cyclopropyl ring.
Cyclopropylamine: Contains the cyclopropyl ring but lacks the hydroxyl groups.
2,3-Dihydroxycyclopropylmethane: Similar structure but with a different alkyl chain length.
Uniqueness
2,3-Dihydroxycyclopropylpropylamine is unique due to the presence of both the cyclopropyl ring and the hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound in various applications .
Properties
CAS No. |
132487-15-1 |
|---|---|
Molecular Formula |
C10H14N2O4 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
1-[(2S,3R)-2,3-bis(hydroxymethyl)cyclopropyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O4/c1-5-2-12(10(16)11-9(5)15)8-6(3-13)7(8)4-14/h2,6-8,13-14H,3-4H2,1H3,(H,11,15,16)/t6-,7+,8? |
InChI Key |
XESNPUIEMJHYRT-DHBOJHSNSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)C2[C@@H]([C@@H]2CO)CO |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C2CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


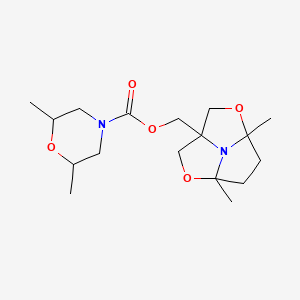
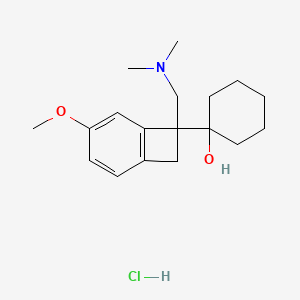
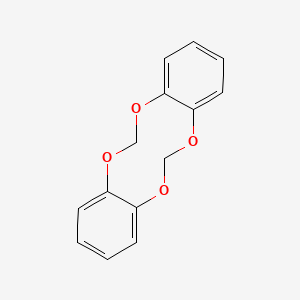
![9-methyl-2-prop-2-ynyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12795432.png)


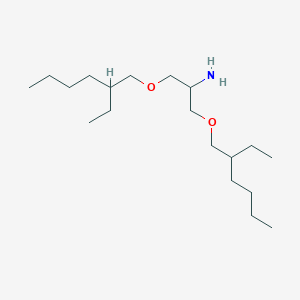
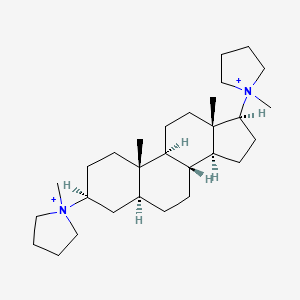
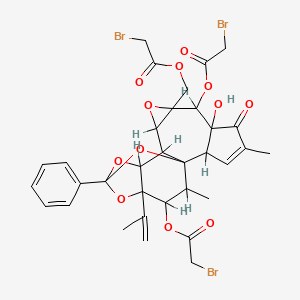
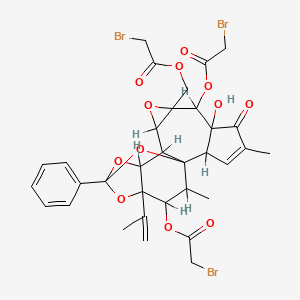
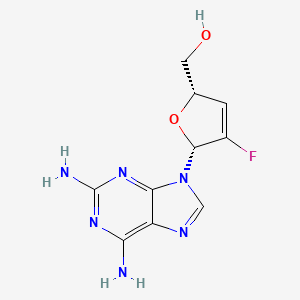
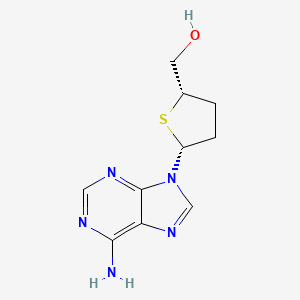
![2-[(5-Amino-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino]ethan-1-ol](/img/structure/B12795499.png)
